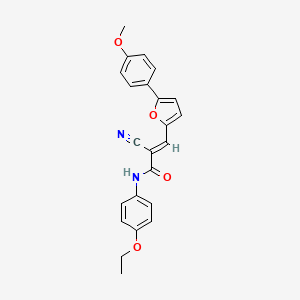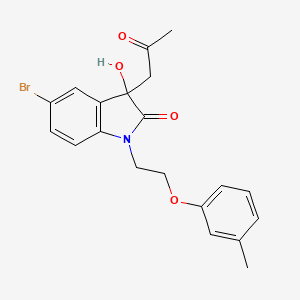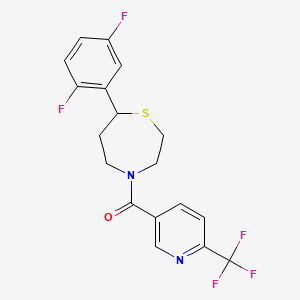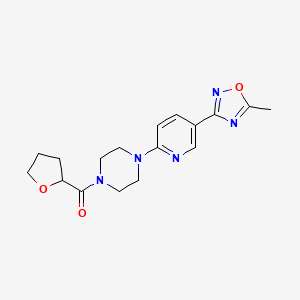![molecular formula C22H19N5O B2504867 4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide CAS No. 2210144-25-3](/img/structure/B2504867.png)
4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide" is a benzamide derivative with potential biological and pharmacological applications. Benzamide derivatives are known for their diverse biological activities, which include anti-inflammatory, analgesic, and electrophysiological effects . The presence of the imidazole ring in the structure of such compounds is significant, as it can contribute to the biological activity by acting as a bioisostere for other functional groups .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the functionalization of aromatic rings through nucleophilic aromatic substitution (SNAr) reactions . For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine, a related compound, was achieved by reacting 2'-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4'-bipyridine with 4-phenylenediamine . This method could be analogous to the synthesis of the compound , suggesting that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an imidazole ring, which can significantly influence the molecule's reactivity and interaction with biological targets . The imidazole ring can participate in hydrogen bonding and tautomeric equilibria, which can affect the compound's binding to enzymes or receptors . Additionally, the spatial arrangement of the benzamide and any heterocyclic substituents can impact the compound's biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with enzymes and nucleotide protein targets . The imidazole moiety in particular is a versatile functional group that can engage in electrophilic and nucleophilic reactions, potentially leading to the formation of new compounds or complexes . The reactivity of these compounds can be further modified by substituents on the benzamide ring or the imidazole nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like "this compound" are influenced by their molecular structure. The presence of the imidazole ring and other aromatic systems can affect the compound's solubility, stability, and reactivity . These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution
Studies on similar compounds like IN-1130, a novel ALK5 inhibitor, show potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer models. Pharmacokinetics studies reveal details about the compound's absorption, distribution, and metabolism, highlighting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Antiviral and Antiulcer Agents
Research into imidazole derivatives for antiviral and antiulcer applications has been conducted. For example, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed and tested as antirhinovirus agents, showing the versatility of imidazole derivatives in therapeutic development (Hamdouchi et al., 1999).
Antimicrobial Activity
Derivatives of imidazoles have been synthesized and tested for their antimicrobial properties. Studies indicate that specific imidazole analogs demonstrate potent bioactivity against pathogenic fungi and bacteria, suggesting the potential for developing new antimicrobial agents (Dahiya, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(19-5-3-17(4-6-19)15-27-9-8-24-16-27)26-12-18-10-21(14-25-11-18)20-2-1-7-23-13-20/h1-11,13-14,16H,12,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNAENKDLUSAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)



![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)




![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)
![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)
